

Application Note: Structural Characterization of Dimethyl Pentadecanedioate using Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest

Compound Name: *Dimethyl Pentadecanedioate*

Cat. No.: *B1589842*

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Abstract

This application note details the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of **Dimethyl Pentadecanedioate**, a long-chain aliphatic diester. We provide comprehensive protocols for sample preparation and data acquisition for both ^1H and ^{13}C NMR spectroscopy. The expected chemical shifts, multiplicities, and coupling constants are summarized in tabular format to facilitate data interpretation. Furthermore, graphical representations of the experimental workflow and the logical relationships in spectral data interpretation are presented to guide researchers. This document is intended for chemists, biochemists, and professionals in drug development and materials science who require detailed structural analysis of long-chain organic molecules.

Introduction

Dimethyl Pentadecanedioate $[(\text{CH}_2)_{13}(\text{COOCH}_3)_2]$ is a dicarboxylic acid ester with a fifteen-carbon backbone. Its long aliphatic chain and terminal ester functionalities make it a valuable compound in the synthesis of polymers, lubricants, and specialty chemicals. Accurate structural confirmation and purity assessment are critical for its application in various fields. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed

information about the molecular structure of a sample in solution.[\[1\]](#) This note provides a standardized protocol for the characterization of **Dimethyl Pentadecanedioate** using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Data for Dimethyl Pentadecanedioate

Due to the symmetrical nature of **Dimethyl Pentadecanedioate**, the number of unique signals in both ¹H and ¹³C NMR spectra is significantly reduced. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to an internal standard (e.g., TMS), signal multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on standard NMR chemical shift tables and analysis of similar long-chain esters.

¹H NMR (Proton NMR) Data Summary

Protons (Position)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-O-CH ₃ (a)	~ 3.67	Singlet (s)	-	6H
-CH ₂ -COO- (b)	~ 2.30	Triplet (t)	~ 7.5	4H
-CH ₂ -CH ₂ -COO- (c)	~ 1.62	Quintet (p)	~ 7.5	4H
-(CH ₂) ₉ - (d)	~ 1.25	Multiplet (m)	-	18H

¹³C NMR (Carbon NMR) Data Summary

Carbon (Position)	Predicted Chemical Shift (δ , ppm)
-C=O (e)	~ 174.3
-O-CH ₃ (a)	~ 51.4
-CH ₂ -COO- (b)	~ 34.1
-CH ₂ -CH ₂ -COO- (c)	~ 29.1 - 29.7
-(CH ₂) ₉ - (d)	~ 25.0

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[\[2\]](#) The following protocol outlines the steps for preparing a sample of **Dimethyl Pentadecanedioate** for NMR analysis.

Materials:

- **Dimethyl Pentadecanedioate** sample (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR)[\[3\]](#)[\[4\]](#)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)[\[2\]](#)
- Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in the solvent)[\[4\]](#)
- High-quality 5 mm NMR tubes and caps[\[2\]](#)
- Pasteur pipette and bulb
- Small vial
- Vortex mixer

Procedure:

- Weigh the sample: Accurately weigh the required amount of **Dimethyl Pentadecanedioate** into a clean, dry vial.[\[5\]](#)
- Dissolve the sample: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl_3) containing TMS to the vial.[\[2\]](#)[\[5\]](#) Chloroform-d is a common choice for nonpolar organic compounds.[\[2\]](#)
- Ensure complete dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogenous solution is essential for high-resolution spectra.[\[2\]](#)[\[5\]](#)
- Filter if necessary: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent distortion of the magnetic field homogeneity.[\[4\]](#)

- Transfer to NMR tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube using a Pasteur pipette. The sample height should be between 4 and 5 cm.[2]
- Cap and label: Cap the NMR tube securely and label it clearly with the sample identification.
- Clean the tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.[5]

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

¹H NMR Spectroscopy:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width (SW): 12-16 ppm.

¹³C NMR Spectroscopy:

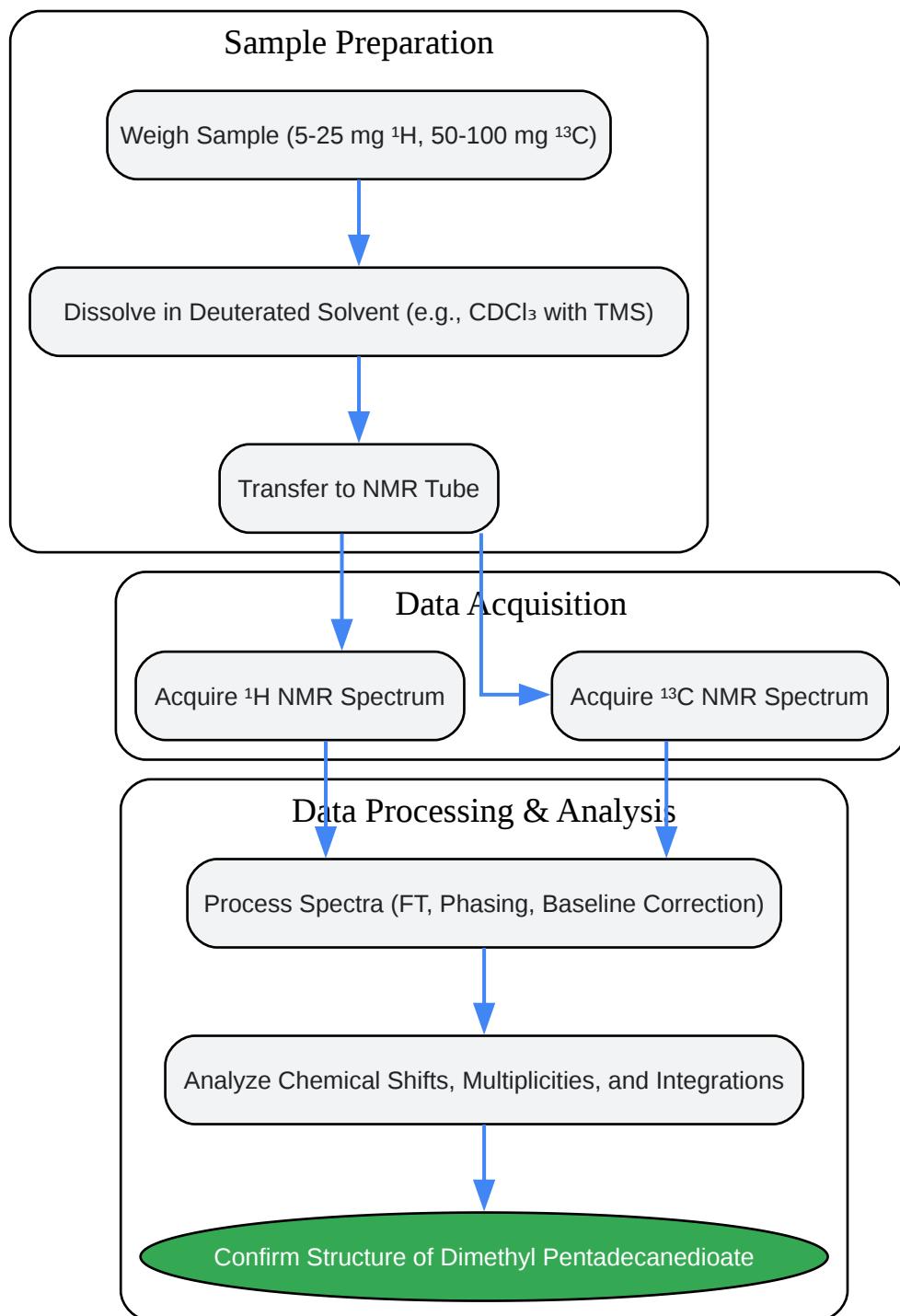
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): 0-200 ppm.

Data Analysis and Interpretation

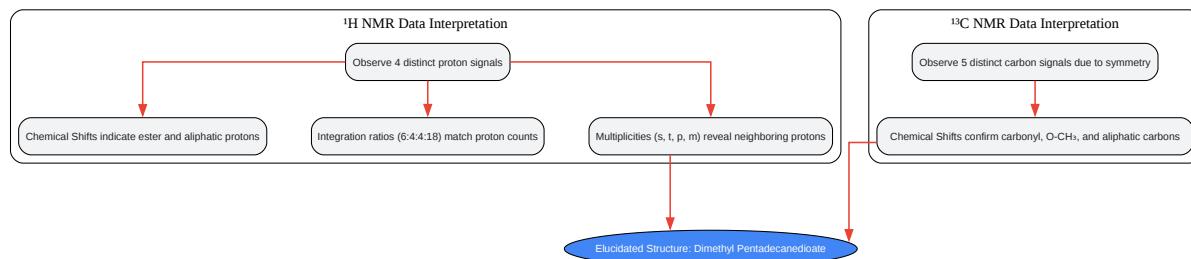
The acquired NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction) and referenced to the internal standard (TMS at 0.00 ppm). The chemical shifts, multiplicities, and integrations of the signals in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, can then be compared to the predicted values to confirm the structure of **Dimethyl Pentadecanedioate**.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation for the characterization of **Dimethyl Pentadecanedioate**.

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Caption: Experimental workflow for NMR analysis.



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Caption: Logical relationship of NMR data for structural elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of **Dimethyl Pentadecanedioate**. By following the detailed protocols for sample preparation and data acquisition, and by understanding the interpretation of the resulting spectra, researchers can confidently verify the identity and purity of this compound. The provided data and workflows serve as a valuable resource for scientists and professionals engaged in chemical synthesis and analysis.

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